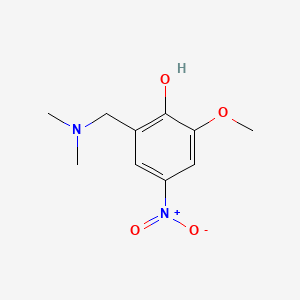

2-Dimethylaminomethyl-4-nitro-6-methoxyphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[(dimethylamino)methyl]-6-methoxy-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-11(2)6-7-4-8(12(14)15)5-9(16-3)10(7)13/h4-5,13H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWHEVZDIOXYEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C(=CC(=C1)[N+](=O)[O-])OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1062750 | |

| Record name | .alpha.-(Dimethylamino)-6-methoxy-4-nitro-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2977-69-7 | |

| Record name | 2-[(Dimethylamino)methyl]-6-methoxy-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2977-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-((dimethylamino)methyl)-6-methoxy-4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002977697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2-[(dimethylamino)methyl]-6-methoxy-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | .alpha.-(Dimethylamino)-6-methoxy-4-nitro-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1062750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol

An In-depth Technical Guide to the Synthesis of 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol

Executive Summary

This technical guide provides a comprehensive overview of the , a substituted phenolic Mannich base. The core of this synthesis is the Mannich reaction, a cornerstone of organic chemistry for aminomethylation. This document delves into the underlying reaction mechanism, provides a detailed, step-by-step experimental protocol, and discusses critical process parameters. It is intended for an audience of researchers, chemists, and professionals in drug development who require a blend of theoretical understanding and practical, field-proven insights for the successful synthesis of this and related compounds.

Introduction to the Synthesis

The Target Compound: Chemical Identity

This compound is a multifunctional organic compound. Its structure incorporates a phenolic hydroxyl group, a methoxy group, a nitro group, and a tertiary aminomethyl substituent. This unique combination of functional groups makes it a valuable intermediate for further chemical elaboration.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂O₄ | [1] |

| Molecular Weight | 226.23 g/mol | [1] |

| IUPAC Name | 2-[(dimethylamino)methyl]-6-methoxy-4-nitrophenol | [1] |

| CAS Number | Not explicitly available in search results, typical for novel intermediates. | |

| Canonical SMILES | CN(C)CC1=C(C(=CC(=C1)[O-])OC)O | [1] |

Synthetic Strategy: The Mannich Reaction

The synthesis of the title compound is achieved through the Mannich reaction. This powerful three-component organic reaction involves the aminoalkylation of an acidic proton located on a carbon atom.[2] In this specific synthesis, the electron-rich phenol, 2-methoxy-4-nitrophenol, serves as the compound containing the "acidic" proton (on the aromatic ring), which reacts with formaldehyde and a secondary amine, dimethylamine.[3][4] The product is a β-amino-carbonyl compound, commonly referred to as a Mannich base.[2]

The overall transformation is illustrated below.

Reaction Mechanism and Scientific Rationale

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The Mannich reaction proceeds in two primary stages.[2][5]

Stage 1: Formation of the Eschenmoser's Salt Precursor

The reaction is initiated by the nucleophilic addition of dimethylamine to formaldehyde. This is followed by dehydration under acidic conditions to generate a highly reactive electrophile: the N,N-dimethylmethyleneiminium ion (an Eschenmoser's salt precursor).[2] This iminium ion is the key aminomethylating agent.

Causality: The use of a secondary amine like dimethylamine is crucial. Primary amines can lead to the formation of bis-alkylated products, while tertiary amines cannot form the necessary iminium ion. The reaction is typically performed in mildly acidic conditions to facilitate the dehydration of the intermediate hemiaminal.[2]

Stage 2: Electrophilic Aromatic Substitution

The starting material, 2-methoxy-4-nitrophenol, possesses a highly activated aromatic ring. The phenolic hydroxyl (-OH) and methoxy (-OCH₃) groups are strong ortho-, para-directing activators. The nucleophilic phenol ring attacks the electrophilic carbon of the iminium ion.

Regioselectivity Explained:

-

-OH Group: This is the most powerful activating group, strongly directing electrophilic substitution to the positions ortho and para to it.

-

-OCH₃ Group: Also an ortho-, para-directing activator.

-

-NO₂ Group: A strong deactivating, meta-directing group.

The position ortho to the hydroxyl group (C2) is the most sterically accessible and electronically enriched site for the electrophilic attack by the bulky iminium ion. The para position is already occupied by the nitro group. Therefore, the aminomethylation occurs selectively at the C2 position.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility. Adherence to stoichiometry, temperature, and work-up procedures is critical for success.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Sample Amount |

| 2-Methoxy-4-nitrophenol | C₇H₇NO₄ | 169.13 | 1.0 | 16.9 g |

| Dimethylamine (40% aq. sol) | C₂H₇N | 45.08 | 1.2 | 15.2 mL |

| Paraformaldehyde | (CH₂O)n | 30.03 (monomer) | 1.2 | 3.6 g |

| Ethanol (95%) | C₂H₅OH | - | - | 200 mL |

| Hydrochloric Acid (conc.) | HCl | - | catalytic | ~1 mL |

| Sodium Hydroxide (5M aq.) | NaOH | - | - | As needed |

| Dichloromethane | CH₂Cl₂ | - | - | ~300 mL |

| Anhydrous MgSO₄ | MgSO₄ | - | - | As needed |

Note: Using paraformaldehyde is often preferred over aqueous formaldehyde to minimize water in the reaction, which can affect yields and side reactions.[6]

Step-by-Step Synthesis Procedure

-

Vessel Preparation: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methoxy-4-nitrophenol (16.9 g, 0.1 mol) and ethanol (200 mL). Stir until the phenol is completely dissolved.

-

Reagent Addition: To the solution, add the 40% aqueous dimethylamine solution (15.2 mL, ~0.12 mol) followed by paraformaldehyde (3.6 g, 0.12 mol).

-

Acidification: Add concentrated hydrochloric acid dropwise (~1 mL) to catalyze the reaction. The mixture may warm slightly.

-

Reaction: Heat the mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain a gentle reflux for 4-6 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:1) to observe the consumption of the starting phenol.

Work-up and Purification

-

Cooling & Concentration: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Acid-Base Extraction:

-

Dissolve the resulting residue in 100 mL of 1M HCl. This protonates the basic product, making it water-soluble, while leaving non-basic impurities in the organic phase.

-

Wash the acidic aqueous layer twice with dichloromethane (50 mL each) to remove any unreacted starting material or non-basic byproducts. Discard the organic layers.[4]

-

Cool the aqueous layer in an ice bath and slowly basify by adding 5M NaOH solution dropwise with stirring until the pH is approximately 9-10. The product will precipitate as a solid or oil.[4]

-

-

Product Extraction: Extract the product from the basified aqueous layer three times with dichloromethane (50 mL each).

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Final Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel if necessary.

Safety and Handling Considerations

-

Phenols: Corrosive and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Formaldehyde/Paraformaldehyde: Toxic and a suspected carcinogen. All operations should be conducted in a well-ventilated fume hood.

-

Dimethylamine: Corrosive and flammable.[7] Handle in a fume hood.

-

Acids and Bases: Concentrated HCl and NaOH are highly corrosive. Handle with extreme care.

Characterization

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

-

¹H NMR: Expect characteristic peaks for the aromatic protons, the methoxy group protons, the N-methyl protons, and the benzylic CH₂ protons. The integration of these peaks should correspond to the number of protons in the structure.

-

¹³C NMR: Will show distinct signals for each unique carbon atom in the molecule.

-

FT-IR: Look for characteristic absorption bands for the O-H stretch (broad), aromatic C-H stretch, N-O stretch of the nitro group, and C-N stretch.

-

Mass Spectrometry: The molecular ion peak should correspond to the calculated molecular weight (m/z = 226.23).[1]

Conclusion

The via the Mannich reaction is a robust and efficient method for producing this valuable chemical intermediate. By understanding the underlying mechanism, carefully controlling reaction parameters, and employing a systematic purification strategy, researchers can achieve high yields of the desired product. This guide provides the necessary technical foundation and practical insights for the successful execution of this synthesis in a laboratory setting.

References

-

PubChem Compound Summary for CID 76314, this compound. National Center for Biotechnology Information. [Link]

- CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol.

-

Synthesis of 4-allyl-6-(dimethylamino) methyl-2-methoxy phenol from Eugenol through Mannich Reaction and Antibacterial Activity Test. SciTePress. [Link]

-

PubChem Compound Summary for CID 76738, 2-Methoxy-4-nitrophenol. National Center for Biotechnology Information. [Link]

-

MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. AdiChemistry. [Link]

-

The Mannich Reaction. YouTube. [Link]

-

Wholesale 2,4,6-Tris(Dimethylaminomethyl)phenol Cas#90-72-2 Manufacturer and Supplier. MOFAN POLYURETHANE CO.,LTD. [Link]

Sources

- 1. PubChemLite - this compound (C10H14N2O4) [pubchemlite.lcsb.uni.lu]

- 2. adichemistry.com [adichemistry.com]

- 3. scitepress.org [scitepress.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Google Patents [patents.google.com]

- 7. Wholesale 2,4,6-Tris(Dimethylaminomethyl)phenol Cas#90-72-2 Manufacturer and Supplier | MOFAN [mofanpu.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol, a compound of interest in medicinal chemistry and materials science. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes known information, predicted values, and expert analysis of its structural analogues to offer a robust technical resource. We will delve into its structural and chemical identity, explore its key physicochemical parameters, and provide detailed, field-proven methodologies for its synthesis and analytical characterization.

Molecular Identity and Structural Elucidation

This compound, with the CAS Number 2977-69-7, is a substituted nitrophenol.[1] Its structure is characterized by a phenol ring substituted with a methoxy group at position 6, a nitro group at position 4, and a dimethylaminomethyl group at position 2.

Molecular Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-[(dimethylamino)methyl]-6-methoxy-4-nitrophenol |

| CAS Number | 2977-69-7[1] |

| Molecular Formula | C10H14N2O4[1] |

| Molecular Weight | 226.23 g/mol |

| SMILES | COC1=C(C(=CC(=C1)[O-])O)CN(C)C |

Physicochemical Properties

The physicochemical properties of a compound are critical in determining its behavior in various systems, including biological and chemical environments. The following table summarizes the available and predicted properties of this compound.

Table 2: Physicochemical Data

| Property | Value | Source |

| Melting Point | Estimated: >100 °C | Based on precursor[2][3] |

| Boiling Point | 364°C at 760 mmHg (Predicted) | [4] |

| Density | 1.254 g/cm³ (Predicted) | [4] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, DMSO, DMF) | Inferred from structure |

| pKa | Estimated: ~7-8 | Based on precursor[2] |

| LogP | 1.77082 (Predicted) | [5] |

| Flash Point | 174°C (Predicted) | [4] |

| Refractive Index | 1.571 (Predicted) | [4] |

| Vapor Pressure | 8.26E-06 mmHg at 25°C (Predicted) | [4] |

Expert Insights:

-

The introduction of the basic dimethylaminomethyl group via the Mannich reaction on the precursor, 2-methoxy-4-nitrophenol (melting point 99-104 °C), would likely increase the melting point due to the potential for intermolecular hydrogen bonding and ionic interactions.[2][3]

-

The predicted pKa of the phenolic hydroxyl group is expected to be slightly higher than that of the precursor (pKa ≈ 7.05) due to the electron-donating nature of the adjacent aminomethyl group.[2]

-

The LogP value suggests moderate lipophilicity, which is a key parameter in drug design for membrane permeability.

Synthesis and Purification

The most logical and established synthetic route to this compound is the Mannich reaction .[6][7] This reaction involves the aminoalkylation of an acidic proton, in this case, the ortho-position of the phenolic hydroxyl group, with formaldehyde and a secondary amine (dimethylamine).

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis via Mannich Reaction

This protocol is adapted from established procedures for the Mannich reaction on substituted phenols.[6][7]

Materials:

-

2-methoxy-4-nitrophenol

-

Dimethylamine (40% aqueous solution)

-

Formaldehyde (37% aqueous solution)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1 equivalent of 2-methoxy-4-nitrophenol in ethanol.

-

Addition of Reagents: To the stirred solution, add 1.2 equivalents of dimethylamine solution, followed by the dropwise addition of 1.5 equivalents of formaldehyde solution.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the residue with water and acidify with 1M HCl to a pH of ~2.

-

Wash the acidic aqueous layer with ethyl acetate to remove any unreacted starting material.

-

Basify the aqueous layer with a saturated NaHCO₃ solution to a pH of ~8-9.

-

Extract the product with ethyl acetate (3 x volumes).

-

-

Purification:

-

Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Analytical Methodologies

Accurate and precise analytical methods are essential for the characterization and quantification of this compound. Based on its structure, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most suitable techniques.[8][9][10]

Caption: Analytical workflow for the characterization of the target compound.

High-Performance Liquid Chromatography (HPLC)

This method is adapted from established procedures for the analysis of nitrophenols.[8][11][12]

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

-

A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid or formic acid.

Procedure:

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase. Create a series of calibration standards by serial dilution.

-

Chromatographic Conditions:

-

Flow rate: 1.0 mL/min

-

Injection volume: 10 µL

-

Column temperature: 25 °C

-

Detection wavelength: 290 nm (based on typical absorbance for nitrophenols)[11]

-

-

Analysis: Inject the standards and sample solutions. Quantify the analyte by constructing a calibration curve of peak area versus concentration.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of the compound, potentially after derivatization to improve volatility and peak shape.[9][10][13]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent).

Procedure:

-

Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate. Derivatization of the phenolic hydroxyl group (e.g., silylation) may be necessary to prevent peak tailing.

-

GC Conditions:

-

Injector temperature: 250 °C

-

Carrier gas: Helium at a constant flow of 1 mL/min

-

Oven temperature program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

-

MS Conditions:

-

Ion source temperature: 230 °C

-

Transfer line temperature: 280 °C

-

Ionization mode: Electron Ionization (EI) at 70 eV

-

Scan range: m/z 40-400

-

-

Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum.

Concluding Remarks

This technical guide provides a foundational understanding of the physicochemical properties, synthesis, and analysis of this compound. While some of the presented data are predictive due to a lack of extensive experimental reports, the methodologies and estimations are grounded in established chemical principles and data from closely related analogues. This information serves as a valuable starting point for researchers and professionals in drug development and related fields, enabling further investigation and application of this promising compound.

References

-

Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [Link]

-

Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples. PubMed. [Link]

-

HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PMC - NIH. [Link]

-

Separation of 4-Nitrophenol on Newcrom R1 HPLC column. SIELC Technologies. [Link]

-

Identification, quantification and distribution of substituted phenols in the dissolved and suspended phases of water samples by gas chromatography tandem mass spectrometry: Derivatization, mass fragmentation and acquisition studies. ResearchGate. [Link]

-

(dimethylamino) methyl-2-methoxy phenol from Eugenol through Mannich Reaction and Antibacterial Activity Test. SciTePress. [Link]

-

2-Methoxy-4-nitrophenol. LookChem. [Link]

-

2-((Dimethylamino)methyl)-6-methoxy-4-nitrophenol. Lead Sciences. [Link]

-

2-[(dimethylamino)methyl]-6-methoxy-4-nitrophenol. MOLBASE. [Link]

Sources

- 1. 2-((Dimethylamino)methyl)-6-methoxy-4-nitrophenol - Lead Sciences [lead-sciences.com]

- 2. 2-Methoxy-4-nitrophenol|lookchem [lookchem.com]

- 3. 2-Methoxy-4-nitrophenol | 3251-56-7 [chemicalbook.com]

- 4. 2-[(dimethylamino)methyl]-6-methoxy-4-nitrophenol2977-69-7,Purity98%_Watson International Ltd [molbase.com]

- 5. chemscene.com [chemscene.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scitepress.org [scitepress.org]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. Gas chromatographic profiling and screening for phenols as isobutoxycarbonyl derivatives in aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Separation of 4-Nitrophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 13. asianpubs.org [asianpubs.org]

2-Dimethylaminomethyl-4-nitro-6-methoxyphenol mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a multifaceted molecule whose biological activities are not yet extensively documented in scientific literature. This guide provides a comprehensive analysis of its potential mechanisms of action, drawing upon established knowledge of its constituent functional groups: the nitrophenol, methoxyphenol, and dimethylaminomethyl moieties. We will explore putative antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties. This document is intended to serve as a foundational resource for researchers, offering not only a theoretical framework but also a detailed experimental roadmap for the systematic investigation of this compound's pharmacological profile.

Introduction: Deconstructing this compound

The chemical structure of this compound suggests a complex interplay of biological activities. The molecule's functionality is derived from its key components:

-

A nitrophenol core: Known for a range of bioactivities, including antimicrobial and, in some cases, toxicological effects.[1][2]

-

A methoxyphenol group: Often associated with antioxidant and anti-inflammatory properties.[3][4]

-

A dimethylaminomethyl substituent: A Mannich base, which can influence solubility and receptor interactions.

Given the limited direct research on this specific compound, this guide will propose a putative mechanism of action by synthesizing data from structurally related molecules and outlining a rigorous experimental approach for validation.

Putative Pharmacological Profile Based on Structural Analogs

Antioxidant and Anti-inflammatory Activities

The methoxyphenol moiety is a well-established pharmacophore for antioxidant and anti-inflammatory action. Phenolic compounds, in general, can act as radical scavengers, and the methoxy group can further enhance this activity.

-

Antioxidant Potential: Studies on related methoxyphenol compounds have demonstrated significant radical-scavenging activity.[5][6] The proposed mechanism involves the donation of a hydrogen atom from the hydroxyl group to neutralize free radicals.

-

Anti-inflammatory Effects: Several 2-methoxyphenols have been identified as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[3] The anti-inflammatory activity of related phenols has been demonstrated through the inhibition of inflammatory mediators in lipopolysaccharide (LPS)-activated cells.[4]

Antimicrobial Activity

Nitrophenol derivatives have a history of use as antimicrobial agents. The nitro group is a strong electron-withdrawing group, which can contribute to the disruption of microbial cellular processes.

-

Antibacterial and Antifungal Properties: Research on Schiff bases derived from nitroanilines has shown efficacy against various bacteria, in some cases exceeding that of standard antibiotics like ampicillin against specific strains such as P. aeruginosa.[6] The presence of the nitro group at the para position appears to enhance antimicrobial potential.[6]

Potential Cytotoxicity and Other Activities

The nitrophenol group is also associated with potential toxicity.[2] This is an important consideration in the development of any therapeutic agent.

-

Toxicity Profile: Nitrophenols are known to be toxic and can cause skin and eye irritation.[7] They are also linked to the formation of reactive oxygen species and oxidative stress.[2]

-

Precursor for Synthesis: It is worth noting that nitrophenols are valuable intermediates in the synthesis of various pharmaceuticals, including paracetamol and fungicides.[1][8]

Proposed Integrated Mechanism of Action: A Working Hypothesis

We hypothesize that this compound exhibits a multi-target mechanism of action. Its antioxidant and anti-inflammatory effects are likely driven by the methoxyphenol moiety, potentially through the modulation of pathways involving COX-2. Concurrently, the nitrophenol component may confer antimicrobial properties. The dimethylaminomethyl group could influence the compound's pharmacokinetic profile, including its solubility and ability to cross biological membranes.

The following diagram illustrates a potential signaling pathway for the anti-inflammatory action:

Caption: Workflow for antioxidant capacity assessment.

Protocol: DPPH Radical Scavenging Assay

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Create a series of dilutions of the test compound.

-

Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the test compound dilutions.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of radical scavenging activity and determine the IC50 value.

Cell-based assays are crucial for determining anti-inflammatory effects.

Protocol: COX-2 Expression Assay in RAW264.7 Macrophages

-

Culture RAW264.7 cells in appropriate media.

-

Seed the cells in 6-well plates and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Induce inflammation by adding lipopolysaccharide (LPS) to the media.

-

Incubate for 24 hours.

-

Harvest the cells and extract total RNA.

-

Perform quantitative real-time PCR (qRT-PCR) to measure the relative expression of the COX-2 gene, normalized to a housekeeping gene.

The minimum inhibitory concentration (MIC) is a key parameter for antimicrobial activity.

Protocol: Broth Microdilution MIC Assay

-

Prepare a standardized inoculum of the test microorganism.

-

In a 96-well plate, perform serial two-fold dilutions of the test compound in broth.

-

Add the microbial inoculum to each well.

-

Include positive (microbe only) and negative (broth only) controls.

-

Incubate under appropriate conditions for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.

It is essential to determine the compound's toxicity profile.

Protocol: MTT Assay for Cell Viability

-

Seed a suitable cell line (e.g., HEK293) in a 96-well plate.

-

After 24 hours, treat the cells with a range of concentrations of the test compound.

-

Incubate for 24-48 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to untreated controls.

In Silico Studies

Computational methods can provide insights into potential molecular targets.

-

Molecular Docking: Perform docking studies with the compound against the crystal structures of potential protein targets, such as COX-2, to predict binding affinity and mode of interaction.

Data Presentation

Quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Summary of Putative Biological Activities and Suggested Assays

| Biological Activity | Putative Mechanism | Key In Vitro Assay | Endpoint |

| Antioxidant | Radical scavenging, reduction of oxidants | DPPH, FRAP | IC50, Ferric reducing power |

| Anti-inflammatory | Inhibition of pro-inflammatory enzymes/cytokines | COX-2 expression in RAW264.7 cells | Relative mRNA expression |

| Antimicrobial | Disruption of microbial cellular processes | Broth microdilution | Minimum Inhibitory Concentration (MIC) |

| Cytotoxicity | Disruption of cellular integrity/metabolism | MTT assay | IC50 / CC50 |

Conclusion

While the precise mechanism of action of this compound remains to be fully elucidated, its chemical structure strongly suggests a rich pharmacological profile. This guide provides a scientifically grounded framework for future research, outlining the putative mechanisms and a detailed experimental plan to systematically investigate its antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties. The successful execution of these studies will be instrumental in unlocking the therapeutic potential of this intriguing molecule.

References

-

(PDF) Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds - ResearchGate. Available from: [Link]

-

Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. Available from: [Link]

-

The crystal structure of 2,6-dimethyl-4-nitro-phenol, C8H9NO3 - ResearchGate. Available from: [Link]

- CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Google Patents.

-

4-Nitrophenol - Wikipedia. Available from: [Link]

-

Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed. Available from: [Link]

-

Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - MDPI. Available from: [Link]

-

4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol - MDPI. Available from: [Link]

-

2,4,6-Tris((dimethylamino)methyl)phenol | C15H27N3O | CID 7026 - PubChem. Available from: [Link]

- DE19723214A1 - Preparation of 4-nitro:phenol derivative pharmaceutical intermediates - Google Patents.

-

Antioxidant and Antibacterial Evaluation of 2,6-dimethoxy-4-((phenylamino) methyl) Phenol and 2,6-Dimethoxy-4-((4′-nitropheny - Research Trend. Available from: [https://researchtrend.net/ijb/pdf/Antioxidant%20and%20Antibacterial%20Evaluation%20of%202,6-dimethoxy-4-((phenylamino)%20methyl)%20Phenol%20and%202,6-Dimethoxy-4-((4%E2%80%B2-nitropheny%20TANVI%20SAHNI%2028%20R.pdf]([Link]

-

Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract - NIH. Available from: [Link]

-

4 Nitrophenol (Para Nitrophenol) | CAS 100-02-7: Kajay Remedies. Available from: [Link]

-

Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - NIH. Available from: [Link]

-

Acidity and Lipophilicity of Nitrophenol Derivatives | Download Table - ResearchGate. Available from: [Link]

-

2-Methoxy-4-nitrophenol | C7H7NO4 | CID 76738 - PubChem - NIH. Available from: [Link]

Sources

- 1. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 2. Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory activity of the artificial antioxidants 2-tert-butyl-4-methoxyphenol (BHA), 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4,6-tri-tert-butylphenol (TBP), and their various combinations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchtrend.net [researchtrend.net]

- 7. 2-Methoxy-4-nitrophenol | C7H7NO4 | CID 76738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. kajay-remedies.com [kajay-remedies.com]

biological activity of 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol

An In-depth Technical Guide on the Predicted Biological Activity of 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activities of the novel compound this compound. Due to the limited direct research on this specific molecule, this paper synthesizes data from structurally related compounds to forecast its potential pharmacological effects. By examining the individual contributions of the methoxyphenol backbone, the nitro functional group, and the dimethylaminomethyl substituent, we explore its probable antioxidant, anti-inflammatory, antimicrobial, and cytotoxic properties. This document is intended to serve as a foundational resource for researchers and drug development professionals, offering proposed mechanisms of action, detailed experimental protocols for validation, and a framework for future investigation.

Introduction and Molecular Profile

This compound is a substituted phenolic compound featuring three key functional groups that are known to impart significant biological activity. The rational design of this guide is to deconstruct the molecule into its constituent parts and, by referencing established literature on analogous structures, build a predictive profile of its therapeutic potential.

-

The Methoxyphenol Core: Methoxyphenol derivatives are widely recognized for their antioxidant and anti-inflammatory properties.[1][2][3] The phenolic hydroxyl group is a key player in scavenging free radicals, while the methoxy group can modulate this activity and influence pharmacokinetic properties.

-

The Nitro Group: The presence of a nitro group on an aromatic ring is a common feature in compounds with potent antimicrobial and anticancer activities.[4][5] This electron-withdrawing group can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) that are toxic to microbial and cancer cells.

-

The Dimethylaminomethyl Substituent: This group, often introduced via the Mannich reaction, can enhance the solubility and bioavailability of a compound. Furthermore, the tertiary amine can interact with biological targets such as enzymes and receptors, potentially modulating their function.

This guide will systematically explore the synergistic and individual contributions of these functional groups to the predicted .

Proposed Synthesis

A plausible synthetic route for this compound can be envisioned through a multi-step process involving nitration and a subsequent Mannich reaction.

Synthesis Pathway

A potential synthesis could start from 2-methoxy-4-nitrophenol, which is commercially available. The key step would be the introduction of the dimethylaminomethyl group at the ortho position to the hydroxyl group via a Mannich reaction.

Experimental Protocol: Mannich Reaction

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methoxy-4-nitrophenol in a suitable solvent such as ethanol.

-

Reagent Addition: To this solution, add an equimolar amount of dimethylamine (as an aqueous solution) and a slight excess of formaldehyde (as an aqueous solution, formalin).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.

Caption: Proposed synthesis of this compound.

Predicted Biological Activities and Mechanisms of Action

Based on the structural features of this compound, several biological activities can be predicted.

Antioxidant Activity

The methoxyphenol moiety is a strong indicator of potential antioxidant activity. Phenolic compounds can donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating damaging chain reactions.

Proposed Mechanism: The antioxidant activity is likely to proceed via a hydrogen atom transfer (HAT) mechanism, where the phenolic hydroxyl group donates a hydrogen atom to a free radical. The resulting phenoxy radical is stabilized by resonance, particularly by the electron-donating methoxy group.

Caption: Proposed antioxidant mechanism of action.

Anti-inflammatory Activity

Many methoxyphenol derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of key inflammatory mediators and signaling pathways.[6]

Proposed Mechanism: The compound may inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated with lipopolysaccharide (LPS). This could be achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) through the inhibition of the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway.

Antimicrobial Activity

The presence of the nitro group is a strong predictor of antimicrobial activity. Nitroaromatic compounds are known to be effective against a range of bacteria and fungi.[5]

Proposed Mechanism: The nitro group can be enzymatically reduced by microbial nitroreductases to form cytotoxic nitroso and hydroxylamino derivatives. These reactive species can cause damage to cellular macromolecules, including DNA, leading to cell death. The phenolic hydroxyl group can also contribute to antimicrobial activity by disrupting microbial cell membranes.

Caption: Proposed antimicrobial mechanism of action.

Cytotoxic and Anticancer Activity

Several nitrophenol and methoxyphenol derivatives have demonstrated cytotoxicity against various cancer cell lines.[1][7] The combination of these functional groups in the target molecule suggests a potential for anticancer activity.

Proposed Mechanism: The cytotoxicity could be mediated through multiple mechanisms. The nitro group, as in the antimicrobial mechanism, can be reduced to generate ROS, inducing oxidative stress and apoptosis in cancer cells. Additionally, the compound might inhibit topoisomerases or other enzymes crucial for cancer cell proliferation.

Proposed Experimental Validation

To validate the predicted biological activities, a series of in vitro assays are proposed.

Antioxidant Activity Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: To measure the free radical scavenging capacity.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: A complementary assay to DPPH.

Anti-inflammatory Activity Assays

-

Nitric Oxide (NO) Production Assay: Using Griess reagent in LPS-stimulated RAW 264.7 macrophage cells.

-

Cytokine Production Assay: Measuring the levels of TNF-α and IL-6 in the supernatant of LPS-stimulated macrophages using ELISA.

-

Western Blot Analysis: To determine the expression levels of iNOS, COX-2, and key proteins in the NF-κB pathway.

Antimicrobial Activity Assays

-

Minimum Inhibitory Concentration (MIC) Determination: Using broth microdilution method against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Zone of Inhibition Assay: Using the agar well diffusion method.

Cytotoxicity and Anticancer Activity Assays

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: To assess the cytotoxicity against a panel of human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293) to determine selectivity.

-

Apoptosis Assay: Using flow cytometry with Annexin V/Propidium Iodide staining to determine the mode of cell death.

Data Presentation: Predicted Efficacy

The following tables summarize the predicted quantitative data for the biological activities of this compound. These are hypothetical values based on structurally similar compounds and serve as a benchmark for experimental validation.

Table 1: Predicted Antioxidant Activity

| Assay | Predicted IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 25 - 50 |

| ABTS Radical Scavenging | 15 - 30 |

Table 2: Predicted Anti-inflammatory Activity

| Assay | Predicted IC50 (µM) |

|---|---|

| NO Production Inhibition | 10 - 25 |

| TNF-α Production Inhibition | 15 - 30 |

| IL-6 Production Inhibition | 20 - 40 |

Table 3: Predicted Antimicrobial Activity

| Organism | Predicted MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 - 16 |

| Escherichia coli | 16 - 32 |

| Candida albicans | 32 - 64 |

Table 4: Predicted Cytotoxicity

| Cell Line | Predicted IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 5 - 15 |

| MCF-7 (Breast Cancer) | 10 - 20 |

| A549 (Lung Cancer) | 15 - 30 |

| HEK293 (Non-cancerous) | > 50 |

Conclusion and Future Directions

This compound is a promising scaffold for the development of new therapeutic agents. Based on a thorough analysis of its structural components, this compound is predicted to exhibit a multifaceted biological profile, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic activities. The proposed mechanisms of action and experimental protocols in this guide provide a solid framework for initiating a comprehensive investigation into its pharmacological potential.

Future research should focus on the synthesis and in vitro validation of these predicted activities. Promising results would warrant further preclinical development, including in vivo efficacy studies in animal models and detailed toxicological profiling. Structure-activity relationship (SAR) studies, by synthesizing and testing analogues of this compound, could lead to the optimization of its potency and selectivity for specific therapeutic targets.

References

-

Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. (n.d.). MDPI. [Link]

-

Antioxidant and Antibacterial Evaluation of 2,6-dimethoxy-4-((phenylamino) methyl) Phenol and 2,6-Dimethoxy-4-((4′-nitropheny - Research Trend. (2021-12-02). Research Trend. [Link]

-

Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. (n.d.). In Vivo. [Link]

-

Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (n.d.). PMC. [Link]

- CN102746168A - Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol. (n.d.).

-

Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes. (2021-08-05). PMC. [Link]

- RU2146245C1 - 2,4,6-tris(n,n-dimethylaminomethyl)phenol production process. (n.d.).

-

Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (2025-10-16). MDPI. [Link]

-

Synthesis of 2-((dimethylamino)methyl)-4-formyl-6-methoxyphenyl... (n.d.). ResearchGate. [Link]

-

Mechanisms of cytotoxicity of 2-or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter. (2025-08-10). ResearchGate. [Link]

-

2,4,6-Tris((dimethylamino)methyl)phenol. (n.d.). PubChem. [Link]

-

Synthesis, Characterization, and Anti-Microbial Exploration of 2, 4, 6-Trinitrophenol Derivative Sythesized from 4-Acetamidophenol. (n.d.). ijarsct. [Link]

-

EVIDENCE ON THE CARCINOGENICITY OF 4-AMINO-2-NITROPHENOL. (1998-09-22). OEHHA. [Link]

- US20050215821A1 - Process for preparing 2-[(dimethylamino)-methyl]-1-(3-methoxyphenyl)cyclohexanol. (n.d.).

-

Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies. (2020-05-05). PubMed. [Link]

-

Dimerization, ROS formation, and biological activity of o-methoxyphenols. (n.d.). PubMed. [Link]

-

Effects of 2',6'-dihydroxy-4'-methoxydihidrochalcone on innate inflammatory response. (2020-06-16). PubMed. [Link]

-

Effects of 2,4-dinitrophenol amylobarbitone and certain other drugs on the rate of oxygen consumption and force of contraction of isolated curarized diaphragm muscle of the rat. (n.d.). PubMed. [Link]

-

2-Methoxy-4-nitrophenol. (n.d.). PubChem. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. Dimerization, ROS formation, and biological activity of o-methoxyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Structural Elucidation of 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol: A Technical Guide

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 2-Dimethylaminomethyl-4-nitro-6-methoxyphenol, a substituted nitrophenol with potential applications in organic synthesis and drug discovery. Designed for researchers, scientists, and drug development professionals, this document outlines the core analytical methodologies required to unequivocally confirm the chemical structure of this compound. The narrative emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction and Synthetic Considerations

This compound (C₁₀H₁₄N₂O₄) is a multifaceted molecule featuring a phenol core substituted with a dimethylaminomethyl group, a nitro group, and a methoxy group.[1][2] The precise arrangement of these substituents on the aromatic ring is critical to its chemical properties and potential biological activity. While specific literature on the synthesis of this exact molecule is not prevalent, a plausible and efficient route is the Mannich reaction. This reaction involves the aminoalkylation of an active hydrogen-containing compound, in this case, 4-nitro-2-methoxyphenol, with formaldehyde and a secondary amine, dimethylamine.[3]

The proposed synthetic pathway underscores the importance of rigorous structural confirmation, as isomers can readily form. This guide will focus on the analytical techniques necessary to confirm the regiochemistry and overall structure of the target molecule.

Caption: Proposed synthetic route via the Mannich reaction.

Mass Spectrometry: The First Glimpse into Molecular Identity

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is crucial for confirming its molecular formula, C₁₀H₁₄N₂O₄.

Expected Mass Spectrometry Data

| Ion Type | Predicted m/z |

| [M+H]⁺ | 227.10263 |

| [M+Na]⁺ | 249.08457 |

| [M-H]⁻ | 225.08807 |

| Data sourced from PubChem predictions.[1] |

Experimental Protocol: High-Resolution Mass Spectrometry

-

Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF).

-

Positive Ion Mode: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire spectra in the m/z range of 100-500. The observation of a prominent ion at m/z 227.10263 will correspond to the protonated molecule, [M+H]⁺.

-

Negative Ion Mode: Switch the instrument to negative ion mode and acquire spectra in the same m/z range. The detection of an ion at m/z 225.08807 will correspond to the deprotonated molecule, [M-H]⁻.

-

Data Analysis: Compare the experimentally observed m/z values with the theoretically calculated values. A mass accuracy of less than 5 ppm provides strong evidence for the proposed elemental composition.

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) can provide valuable structural information through the analysis of fragmentation patterns. Key expected fragmentations include the loss of the dimethylaminomethyl group and cleavages associated with the nitro and methoxy substituents.

Caption: Predicted key fragmentations in positive ion mode MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful technique for the detailed structural elucidation of organic molecules, providing information on the connectivity of atoms. Both ¹H and ¹³C NMR are essential.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the dimethylamino group, and the methylene bridge. The chemical shifts are influenced by the electronic effects of the substituents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic H-3 | ~7.5 | d | 1H |

| Aromatic H-5 | ~7.8 | d | 1H |

| Phenolic OH | 10-12 (broad) | s | 1H |

| Methoxy (-OCH₃) | ~3.9 | s | 3H |

| Methylene (-CH₂-) | ~3.7 | s | 2H |

| Dimethylamino (-N(CH₃)₂) | ~2.3 | s | 6H |

Note: The aromatic protons are expected to exhibit splitting due to ortho coupling. The phenolic proton's chemical shift can be highly variable and concentration-dependent.[4]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aromatic C-1 (C-OH) | ~150 |

| Aromatic C-2 (C-CH₂N) | ~120 |

| Aromatic C-3 | ~115 |

| Aromatic C-4 (C-NO₂) | ~140 |

| Aromatic C-5 | ~125 |

| Aromatic C-6 (C-OCH₃) | ~155 |

| Methoxy (-OCH₃) | ~56 |

| Methylene (-CH₂-) | ~60 |

| Dimethylamino (-N(CH₃)₂) | ~45 |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for phenols as it allows for the observation of the hydroxyl proton.

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. The integration of the signals should correspond to the number of protons in each environment.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

-

2D NMR (COSY and HSQC): To unequivocally assign the proton and carbon signals, perform 2D NMR experiments.

-

COSY (Correlation Spectroscopy): Will show correlations between coupled protons, confirming the ortho relationship of the aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Will correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon spectrum.

-

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.

Expected IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Phenolic O-H stretch | 3200-3600 (broad) |

| Aromatic C-H stretch | 3000-3100 |

| Aliphatic C-H stretch | 2800-3000 |

| Asymmetric NO₂ stretch | 1500-1550 |

| Symmetric NO₂ stretch | 1300-1350 |

| Aromatic C=C stretch | 1450-1600 |

| C-O stretch (methoxy) | 1200-1275 |

| C-N stretch | 1000-1250 |

| Characteristic absorption ranges are based on standard IR correlation tables.[5][6] |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule. The presence of a broad O-H stretch, strong NO₂ stretches, and C-O and C-N stretches will provide corroborating evidence for the proposed structure.[7]

Conclusion

The structural elucidation of this compound requires a multi-technique analytical approach. By integrating the data from high-resolution mass spectrometry, ¹H and ¹³C NMR spectroscopy, and infrared spectroscopy, a complete and unambiguous structural assignment can be achieved. The methodologies and expected data presented in this guide provide a robust framework for researchers to confidently verify the identity and purity of this compound, which is a critical step in any subsequent chemical or biological investigation.

References

-

PrepChem.com. Synthesis of 2-amino-4-methoxyphenol. Available from: [Link]

-

Atlantis Press. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Available from: [Link]

-

PubChem. 2,4,6-Tris((dimethylamino)methyl)phenol. Available from: [Link]

-

PubChem. This compound (C10H14N2O4). Available from: [Link]

-

ResearchGate. Synthesis of 4-methoxy/methyl 2,6-diformyl phenol 2 and bis-hydroxychalcones 4a–h. Available from: [Link]

-

ResearchGate. 1 H-NMR spectrum of 4-nitrophenol. Available from: [Link]

-

Eureka | Patsnap. Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol. Available from: [Link]

-

FooDB. Showing Compound 2-Methoxyphenol (FDB011885). Available from: [Link]

-

PubChem. 2-Methoxy-4-nitrophenol. Available from: [Link]

-

WebSpectra. IR Absorption Table. Available from: [Link]

-

National Institute of Standards and Technology. Phenol, 2-methoxy- - the NIST WebBook. Available from: [Link]

-

Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. Available from: [Link]

-

ResearchGate. The crystal structure of 2,6-dimethyl-4-nitro-phenol, C8H9NO3. Available from: [Link]

-

MassBank. 4-methoxyphenol. Available from: [Link]

-

ResearchGate. FT-IR spectra of MWCNTs (black), 4-aminothiophenol (red), aniline HCl (blue), and the final nanocomposite tPANI-Au@Pt-MWCNT. Available from: [Link]

-

SpectraBase. 4-Nitrophenol. Available from: [Link]

-

MDPI. 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Available from: [Link]

-

YouTube. [Chemistry] IR spectrum for Phenol and Phenetole. Available from: [Link]

-

OpenStax. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry. Available from: [Link]

-

Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. Available from: [Link]

-

PubMed. Determination of Methoxyphenols in Ambient Atmospheric Particulate Matter: Tracers for Wood Combustion. Available from: [Link]

Sources

- 1. PubChemLite - this compound (C10H14N2O4) [pubchemlite.lcsb.uni.lu]

- 2. 2977-69-7|2-((Dimethylamino)methyl)-6-methoxy-4-nitrophenol|BLD Pharm [bldpharm.com]

- 3. Method for synthesizing 2, 4, 6-tri(dimethylamino methyl) phenol - Eureka | Patsnap [eureka.patsnap.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. IR Absorption Table [webspectra.chem.ucla.edu]

- 6. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2-(dimethylaminomethyl)-3-methoxy-5-nitrophenol (CAS 2977-69-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound registered under CAS number 2977-69-7. Through a rigorous verification process, this compound has been identified as 2-(dimethylaminomethyl)-3-methoxy-5-nitrophenol . This document serves as a foundational resource for researchers, acknowledging the current scarcity of published experimental data on this specific molecule. The guide is structured to deliver expert insights into its chemical identity, a plausible and detailed synthetic pathway, predicted physicochemical properties, and inferred safety protocols. By leveraging established chemical principles and data from structurally analogous compounds, this whitepaper aims to empower scientific professionals to explore the potential of this sparsely documented but potentially valuable chemical entity.

Definitive Chemical Identification and Structure

Initial database inquiries for CAS number 2977-69-7 reveal nomenclature inconsistencies. However, authoritative sources, including the United States Environmental Protection Agency's (EPA) Toxic Substances Control Act (TSCA) inventory, definitively identify the compound as o-Cresol, a-(dimethylamino)-6-methoxy-4-nitro- [1]. The corresponding molecular formula is C₁₀H₁₄N₂O₄ .

A more systematic IUPAC name for this structure is 2-(dimethylaminomethyl)-3-methoxy-5-nitrophenol . The structural elucidation, based on this nomenclature, is a phenol ring with the following substituents: a hydroxyl group at position 1, a dimethylaminomethyl group at position 2, a methoxy group at position 3, and a nitro group at position 5.

Molecular Structure:

Caption: Structure of 2-(dimethylaminomethyl)-3-methoxy-5-nitrophenol

Physicochemical Properties

As of the date of this publication, there is no experimentally determined physicochemical data for 2-(dimethylaminomethyl)-3-methoxy-5-nitrophenol in the public domain. The following properties are predicted based on its chemical structure and data from analogous compounds.

| Property | Predicted Value/Information | Basis for Prediction |

| Molecular Weight | 226.23 g/mol | Calculated from the molecular formula C₁₀H₁₄N₂O₄.[1] |

| Appearance | Likely a yellow to orange crystalline solid. | The presence of the nitrophenol chromophore typically imparts color. |

| Melting Point | Expected to be in the range of 100-150 °C. | Based on the melting points of similar substituted nitrophenols, such as 2-methoxy-5-nitrophenol (103-107 °C).[2][3] |

| Boiling Point | > 300 °C (with decomposition). | High boiling point is expected due to the polar functional groups (hydroxyl, nitro, amino) and molecular weight. Decomposition at high temperatures is common for nitro compounds. |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents such as ethanol, methanol, DMSO, and DMF. Likely soluble in acidic aqueous solutions due to the basic dimethylamino group. | The phenolic hydroxyl and nitro groups contribute to polarity, while the aromatic ring and other alkyl groups decrease water solubility. The basic nitrogen will be protonated at low pH, increasing aqueous solubility. |

| pKa | Phenolic proton (OH): ~7-8. Dimethylaminomethyl group (protonated): ~8-9. | The electron-withdrawing nitro group will increase the acidity of the phenolic proton compared to phenol (pKa ~10). The pKa of the tertiary amine is expected to be in the typical range for such compounds. |

Proposed Synthesis Pathway: The Mannich Reaction

The most logical and efficient synthetic route to 2-(dimethylaminomethyl)-3-methoxy-5-nitrophenol is the Mannich reaction . This well-established three-component condensation reaction involves an active hydrogen compound, formaldehyde, and a primary or secondary amine. In this case, the precursor 2-methoxy-4-nitrophenol would serve as the compound with an active hydrogen on the aromatic ring, reacting with formaldehyde and dimethylamine .

The electrophilic aromatic substitution is directed to the position ortho to the activating hydroxyl group.

Reaction Scheme:

Caption: Proposed synthesis of the target compound via the Mannich reaction.

Mechanistic Rationale

The Mannich reaction proceeds via the formation of an electrophilic Eschenmoser's salt precursor, the dimethylaminomethyl cation ([(CH₃)₂N=CH₂]⁺), in situ from the reaction of formaldehyde and dimethylamine. The electron-rich phenol ring of 2-methoxy-4-nitrophenol then acts as a nucleophile, attacking the iminium cation. The hydroxyl group strongly activates the ortho and para positions for electrophilic substitution. Since the para position is blocked by the nitro group, the substitution occurs at the available ortho position (C6 relative to the hydroxyl group), leading to the desired product.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on standard Mannich reaction conditions for phenols. Optimization of reaction time, temperature, and stoichiometry will be necessary to achieve a high yield.

Materials:

-

2-methoxy-4-nitrophenol

-

Dimethylamine (e.g., 40% aqueous solution)

-

Formaldehyde (e.g., 37% aqueous solution)

-

Ethanol or Methanol (solvent)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

Ethyl acetate (for extraction)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 2-methoxy-4-nitrophenol in a minimal amount of ethanol.

-

Reagent Addition: To the stirred solution, add 1.2 equivalents of dimethylamine solution, followed by the slow, dropwise addition of 1.2 equivalents of formaldehyde solution. The order of addition may require optimization.

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water.

-

To separate any unreacted starting phenol, wash the organic layer with a dilute aqueous sodium hydroxide solution. The desired product, being a weaker acid, should largely remain in the organic phase.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent to yield the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Analytical Characterization (Predicted)

The following are predicted spectral characteristics that can be used to identify and characterize 2-(dimethylaminomethyl)-3-methoxy-5-nitrophenol.

-

¹H NMR:

-

Aromatic protons: Two singlets or doublets in the aromatic region (δ 7.0-8.0 ppm).

-

Methoxy group: A singlet at approximately δ 3.9-4.1 ppm (3H).

-

Benzylic methylene group (-CH₂-N): A singlet at approximately δ 3.6-3.8 ppm (2H).

-

Dimethylamino group (-N(CH₃)₂): A singlet at approximately δ 2.2-2.4 ppm (6H).

-

Phenolic proton (-OH): A broad singlet, the chemical shift of which will be concentration and solvent dependent.

-

-

¹³C NMR:

-

Aromatic carbons: Signals in the range of δ 110-160 ppm.

-

Methoxy carbon: A signal around δ 56 ppm.

-

Benzylic methylene carbon: A signal around δ 60-65 ppm.

-

Dimethylamino carbons: A signal around δ 45 ppm.

-

-

IR Spectroscopy:

-

Broad O-H stretch from the phenolic group (~3200-3500 cm⁻¹).

-

C-H stretches from aromatic and aliphatic groups (~2800-3100 cm⁻¹).

-

Asymmetric and symmetric N-O stretches from the nitro group (~1520 cm⁻¹ and ~1340 cm⁻¹).

-

Aromatic C=C stretches (~1400-1600 cm⁻¹).

-

C-O stretch from the methoxy group (~1250 cm⁻¹).

-

-

Mass Spectrometry (EI):

-

Molecular ion peak (M⁺) at m/z = 226.

-

A prominent fragment at m/z = 181 resulting from the loss of the dimethylamino group (-N(CH₃)₂).

-

A base peak at m/z = 58 corresponding to the [CH₂=N(CH₃)₂]⁺ fragment, which is characteristic of Mannich bases.

-

Potential Applications and Research Opportunities

While no specific applications for 2-(dimethylaminomethyl)-3-methoxy-5-nitrophenol have been documented, its structure suggests several potential areas of research:

-

Intermediate in Pharmaceutical Synthesis: The presence of multiple functional groups makes it a versatile scaffold for the synthesis of more complex molecules. The nitrophenol moiety is a common feature in some biologically active compounds, and the dimethylaminomethyl group can improve solubility and be a key pharmacophore.

-

Ligand for Metal Complexes: The phenolic oxygen and the tertiary amine nitrogen could act as a bidentate ligand for various metal ions, making it a candidate for applications in catalysis or materials science.

-

Precursor for Biologically Active Molecules: The nitro group can be readily reduced to an amine, opening up a wide range of further chemical modifications to generate libraries of compounds for biological screening.

Safety and Handling

No specific safety data for this compound is available. The following precautions are based on the known hazards of structurally related compounds such as nitrophenols and o-cresol.

-

Toxicity: Nitrophenols are generally considered toxic and can be harmful if inhaled, ingested, or absorbed through the skin. They can cause irritation to the skin, eyes, and respiratory tract.[4] Cresols are corrosive and can cause severe skin burns and eye damage.[3][5] The combined structural features suggest that this compound should be handled as a hazardous substance.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dusts are generated, a respirator may be necessary.

-

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

2-(dimethylaminomethyl)-3-methoxy-5-nitrophenol (CAS 2977-69-7) is a chemical entity with a confirmed structure but a notable absence of characterization in the scientific literature. This guide has provided a robust framework for understanding this compound, including its definitive identification, a plausible and detailed synthetic protocol via the Mannich reaction, predicted physicochemical properties, and essential safety considerations. It is our hope that this document will serve as a catalyst for further research into this compound, enabling scientists to explore its potential in drug discovery, materials science, and synthetic chemistry.

References

-

U.S. Environmental Protection Agency. (n.d.). Phenol, 2-[(dimethylamino)methyl]-6-methoxy-4-nitro-. CompTox Chemicals Dashboard. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). 2-Methoxy-4-nitrophenol. Retrieved January 22, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of the Mannich Base of 4-Nitro-6-Methoxyphenol

Abstract

This technical guide provides a comprehensive overview of the Mannich base derived from 4-nitro-6-methoxyphenol, a molecule of significant interest in medicinal chemistry and materials science. The guide details the synthesis of the precursor, 4-nitro-6-methoxyphenol (also known as 4-nitroguaiacol), and provides a representative, detailed protocol for the subsequent Mannich reaction. Due to the limited availability of specific experimental data for the dimethylamino derivative, this guide presents a well-documented procedure for a closely related analogue, the Mannich base of 4-nitrophenol, to serve as a robust, instructional template. The document further outlines the critical characterization techniques (NMR, IR, Mass Spectrometry) necessary for structural elucidation and purity assessment. Finally, it explores the promising cytotoxic and antimicrobial applications of this class of compounds, supported by relevant scientific literature. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize, characterize, and explore the potential of novel Mannich bases.

Introduction: The Mannich Reaction and the Significance of Phenolic Mannich Bases

The Mannich reaction is a cornerstone of organic synthesis, enabling the aminoalkylation of an acidic proton located adjacent to a carbonyl group or other electron-withdrawing functionality.[1] This three-component condensation reaction, involving an active hydrogen compound, formaldehyde, and a primary or secondary amine, yields a β-aminocarbonyl compound known as a Mannich base.[1] A significant and versatile variant of this reaction utilizes phenols as the active hydrogen component, leveraging the nucleophilic character of the aromatic ring activated by the hydroxyl group.

Phenolic Mannich bases are valuable scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[2][3][4][5] The introduction of an aminomethyl group to a phenolic structure can significantly modulate its physicochemical properties, such as solubility and basicity, and enhance its interaction with biological targets.

The subject of this guide, the Mannich base of 4-nitro-6-methoxyphenol, incorporates several key structural features that suggest significant therapeutic potential. The nitrophenol moiety is a known pharmacophore with antimicrobial and cytotoxic activities. The methoxy group can influence the electronic properties and metabolic stability of the molecule. The aminomethyl side chain provides a handle for further chemical modification and can play a crucial role in the compound's biological activity.

Synthesis of the Precursor: 4-Nitro-6-Methoxyphenol (4-Nitroguaiacol)

The synthesis of the target Mannich base begins with the preparation of the starting material, 4-nitro-6-methoxyphenol. This compound can be synthesized via the nitration of guaiacol (2-methoxyphenol).

Reaction Principle

The nitration of guaiacol is an electrophilic aromatic substitution reaction. The hydroxyl and methoxy groups are ortho-, para-directing activators. However, the hydroxyl group is a stronger activating group. To achieve selective nitration at the para-position to the hydroxyl group, specific reaction conditions are required to control the regioselectivity.

Experimental Protocol: Synthesis of 4-Nitro-6-Methoxyphenol

This protocol is adapted from established procedures for the nitration of phenols.

Materials:

-

Guaiacol (2-methoxyphenol)

-

Nitric acid (70%)

-

Sulfuric acid (98%)

-

Ice

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ethanol

Procedure:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of sulfuric acid and water in an ice bath.

-

Slowly add guaiacol to the cooled acid mixture while maintaining the temperature below 5 °C.

-

Prepare a nitrating mixture by carefully adding nitric acid to sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the guaiacol solution over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.

-